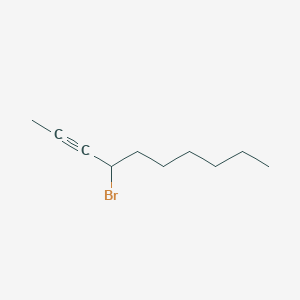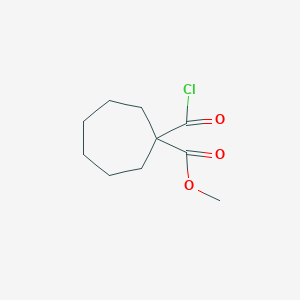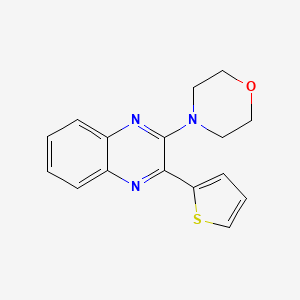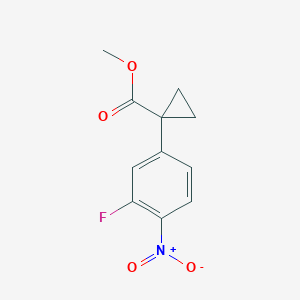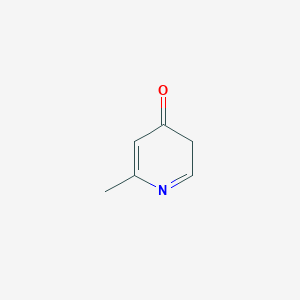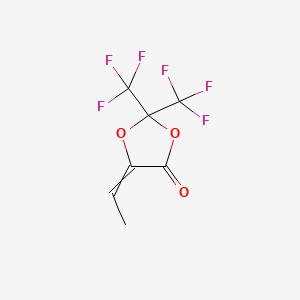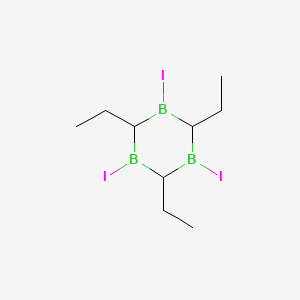
2,4,6-Triethyl-1,3,5-triiodo-1,3,5-triborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Triethyl-1,3,5-triiodo-1,3,5-triborinane is a chemical compound known for its unique structure and properties. It consists of a boron-nitrogen ring with ethyl and iodine substituents.
Vorbereitungsmethoden
The synthesis of 2,4,6-Triethyl-1,3,5-triiodo-1,3,5-triborinane involves several steps. One common method includes the reaction of 2,4,6-triethyl-1,3,5-triazine with iodine in the presence of a suitable solvent. The reaction conditions typically involve refluxing the mixture to ensure complete substitution of the hydrogen atoms with iodine . Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2,4,6-Triethyl-1,3,5-triiodo-1,3,5-triborinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of iodine atoms.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,4,6-Triethyl-1,3,5-triiodo-1,3,5-triborinane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other boron-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying boron-based drug delivery systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2,4,6-Triethyl-1,3,5-triiodo-1,3,5-triborinane involves its interaction with molecular targets through its boron and iodine atoms. These interactions can lead to the formation of stable complexes with biological molecules, influencing various biochemical pathways. The compound’s ability to undergo substitution reactions also allows it to modify target molecules, potentially altering their function .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Triethyl-1,3,5-triiodo-1,3,5-triborinane can be compared with other similar compounds such as:
2,4,6-Triethyl-1,3,5-trioxane: This compound has a similar ethyl-substituted structure but contains oxygen atoms instead of boron and iodine.
1,3,5-Triiodo-2,4,6-trimethylbenzene: This compound shares the triiodo substitution but has a benzene ring instead of a boron-nitrogen ring.
The uniqueness of this compound lies in its boron-nitrogen ring structure, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
826990-16-3 |
|---|---|
Molekularformel |
C9H18B3I3 |
Molekulargewicht |
539.4 g/mol |
IUPAC-Name |
2,4,6-triethyl-1,3,5-triiodo-1,3,5-triborinane |
InChI |
InChI=1S/C9H18B3I3/c1-4-7-10(13)8(5-2)12(15)9(6-3)11(7)14/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
WVPWLWRBFUAXHE-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C(B(C(B(C1CC)I)CC)I)CC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
propanedioate](/img/structure/B14204014.png)
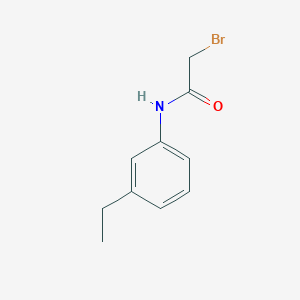
![3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14204021.png)
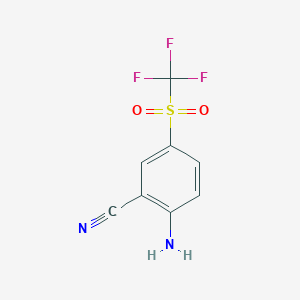

![4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid](/img/structure/B14204037.png)
